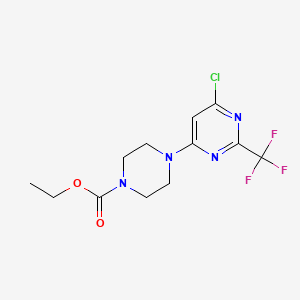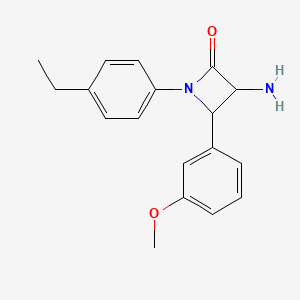
3-Amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de las azetidinonas. Las azetidinonas son lactamas de cuatro miembros, que son amidas cíclicas. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo fenilo sustituido con etilo y un grupo fenilo sustituido con metoxi unidos al anillo de azetidinona. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de azetidinona: El anillo de azetidinona se puede formar mediante una reacción de cicloadición [2+2] entre una imina y una cetena.
Introducción de sustituyentes: Los grupos fenilo etil y metoxi se pueden introducir mediante reacciones de sustitución nucleófila.
Aminación: El grupo amino se puede introducir mediante aminación reductora o mediante el uso de grupos protectores de aminas seguidos de desprotección.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) o los agentes alquilantes (R-X) se pueden utilizar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a diversas respuestas biológicas. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Amino-1-(4-metilfenil)-4-(3-metoxifenil)azetidin-2-ona
- 3-Amino-1-(4-etilfenil)-4-(4-metoxifenil)azetidin-2-ona
- 3-Amino-1-(4-etilfenil)-4-(3-hidroxifenil)azetidin-2-ona
Singularidad
3-Amino-1-(4-etilfenil)-4-(3-metoxifenil)azetidin-2-ona es único debido a la combinación específica de sustituyentes en el anillo de azetidinona. La presencia de ambos grupos etilo y metoxi, junto con el grupo amino, imparte propiedades químicas y biológicas distintas que lo diferencian de compuestos similares.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-amino-1-(4-ethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-7-9-14(10-8-12)20-17(16(19)18(20)21)13-5-4-6-15(11-13)22-2/h4-11,16-17H,3,19H2,1-2H3 |
Clave InChI |
UPHNHECGXZBDJR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


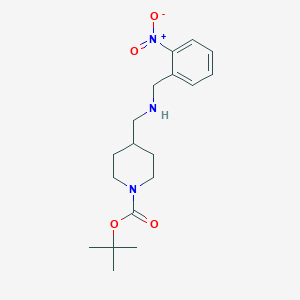


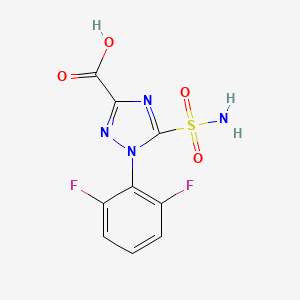

![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
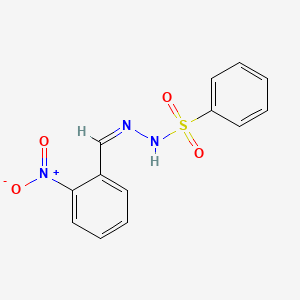
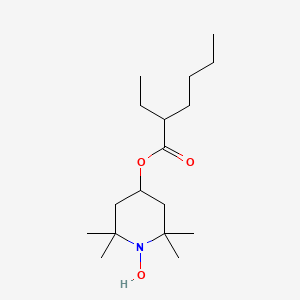
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
